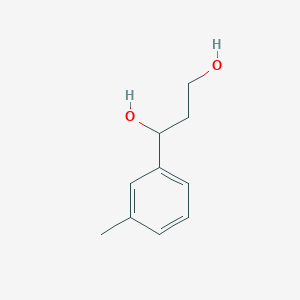

1-(3-Methylphenyl)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3-methylphenyl group and two hydroxyl groups at the 1 and 3 positions. This compound is a member of the class of diols, which are known for their versatile chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired diol.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methylbenzaldehyde in the presence of a diol precursor. This method ensures high yield and purity of the final product. Additionally, biotechnological routes using genetically modified microorganisms have been explored for sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: Formation of 1-(3-methylphenyl)propane.

Substitution: Formation of 1-(3-methylphenyl)propyl halides or esters.

Scientific Research Applications

1-(3-Methylphenyl)propane-1,3-diol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-(3-Methylphenyl)propane-1,3-diol can be compared with other similar compounds, such as:

2-Methyl-1,3-propanediol: Similar in structure but with a methyl group at the 2-position, leading to different reactivity and applications.

1,3-Propanediol: Lacks the aromatic ring, resulting in distinct chemical properties and uses.

2-(4-Methylphenyl)propane-1,3-diol: Similar aromatic substitution but with the methyl group at the 4-position, affecting its chemical behavior.

Biological Activity

1-(3-Methylphenyl)propane-1,3-diol, also known as 1-(3-methylphenyl)-1,3-propanediol or simply as a derivative of propanediol, is an organic compound with potential biological activities. This compound has gained interest in various fields, including medicinal chemistry and pharmacology, due to its structural features that may confer specific biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O2. It features a propane backbone with hydroxyl groups at the first and third positions and a 3-methylphenyl group attached to the first carbon. This structure allows for various interactions with biological targets.

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of this compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Research indicates that compounds with similar structures can exhibit significant antioxidant effects, which may be attributed to their ability to donate hydrogen atoms or electrons to reactive species.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Several studies have demonstrated that derivatives of diols can possess antimicrobial properties against various pathogens. For instance, a study evaluating the antimicrobial efficacy of structurally related compounds found that they inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at Journal of Chemical Research evaluated the antioxidant properties of several phenolic compounds, including this compound. The results showed that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a natural antioxidant.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Hydrogen donation |

| Ascorbic Acid | 15 | Electron transfer |

Case Study 2: Antimicrobial Activity

In another investigation published in ACS Publications, the antimicrobial activity of various diols was assessed against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups in the molecule can scavenge free radicals, thus preventing cellular damage.

- Antimicrobial Mechanism : The presence of the aromatic ring may enhance membrane permeability or disrupt cellular processes in bacteria.

Properties

CAS No. |

51699-43-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(3-methylphenyl)propane-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |

InChI Key |

UZOYKBBAMVVEMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.